DI-T-Butoxyacetylene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

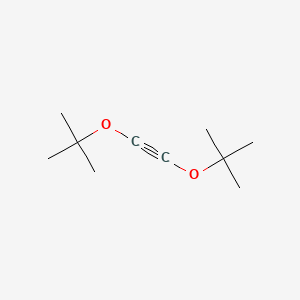

DI-T-Butoxyacetylene is a useful research compound. Its molecular formula is C10H18O2 and its molecular weight is 170.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Chemistry

- Di-t-butoxyacetylene serves as a crucial building block in organic synthesis. It is utilized in the formation of complex molecules and polymers due to its reactivity and ability to participate in various chemical reactions. This includes:

- Oxidation: It can be oxidized to produce diketones or carboxylic acids using agents like potassium permanganate or ozone.

- Reduction: Hydrogenation can convert it into di-t-butylalkane using palladium on carbon catalysts.

- Substitution Reactions: The compound can react with electrophiles to form substituted alkynes, expanding its utility in creating diverse organic compounds.

Biological Research

Potential Antimicrobial and Anticancer Properties

- Research is ongoing into the biological activities of this compound derivatives. Preliminary studies suggest that these derivatives may exhibit antimicrobial and anticancer properties, making them candidates for further investigation in drug development.

Material Science

Production of Specialty Chemicals

- In industrial applications, this compound is employed in the synthesis of specialty chemicals. These include high-performance materials and additives that enhance the properties of various products. Its steric hindrance due to the tert-butyl groups contributes to its unique reactivity profile, allowing for selective reactions that are advantageous in material formulations .

Pharmaceutical Applications

Drug Development

- The compound's derivatives are being explored for their potential use in therapeutic applications. For instance, it has been investigated for synthesizing propargyl alcohols and ketones, which are important intermediates in pharmaceutical chemistry . The ongoing research aims to identify new drugs that could benefit from the structural characteristics of this compound.

Spectroscopic Studies

Characterization Techniques

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for confirming the structural integrity of Di-t-butylacetylene, and how should data interpretation be approached?

- Methodological Answer : Di-t-butylacetylene (C₁₀H₁₈) is best characterized using a combination of ¹H/¹³C NMR and mass spectrometry (MS) . For NMR, the tert-butyl groups (δ ~1.2 ppm for ¹H; δ ~29–35 ppm for ¹³C) and acetylenic protons (if present) should be analyzed, though the alkyne moiety may exhibit weak signals due to symmetry. MS via electron ionization (EI) should show a molecular ion peak at m/z 138 (C₁₀H₁₈⁺) and fragmentation patterns consistent with tert-butyl loss. Cross-referencing with the NIST MS Database (ID 155537) is critical for validation .

Q. What are the key safety protocols for handling Di-t-butylacetylene in laboratory settings?

- Methodological Answer : While specific safety data for Di-t-butylacetylene is limited, general guidelines for acetylene derivatives apply:

- Storage : Under inert atmosphere (argon/nitrogen) at low temperatures (-20°C) to prevent polymerization.

- Handling : Use in a fume hood with flame-resistant gloves (e.g., nitrile) and safety goggles. Avoid contact with oxidizers or strong acids, which may trigger exothermic reactions .

- Spill Management : Absorb with inert materials (silica gel) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of Di-t-butylacetylene in cycloaddition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron density of the alkyne bond. Use the InChI Key (VJKHMZIJJRHRTE-UHFFFAOYSA-M) from PubChem to access molecular descriptors for simulations. Focus on frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity in reactions like [2+2] cycloadditions. Validate predictions with experimental kinetics (e.g., reaction calorimetry) .

Q. How should researchers address contradictions in reported thermodynamic stability data for Di-t-butylacetylene?

- Methodological Answer : Discrepancies may arise from purity issues (e.g., solvent residues) or measurement techniques. A systematic approach includes:

- Replication : Synthesize the compound using documented routes (e.g., dehydrohalogenation of tert-butyl halides) and verify purity via GC-MS.

- Comparative Analysis : Compare differential scanning calorimetry (DSC) data across studies, noting heating rates and sample encapsulation methods.

- Error Analysis : Calculate confidence intervals for reported decomposition temperatures (Td) and assess instrument calibration logs .

Q. What experimental designs are optimal for studying the steric effects of tert-butyl groups in Di-t-butylacetylene during catalytic hydrogenation?

- Methodological Answer : Use kinetic isotope effects (KIE) and deuterium labeling to probe steric hindrance:

- Catalyst Screening : Test palladium (Pd/C) vs. platinum (PtO₂) catalysts under controlled H₂ pressure (1–5 atm).

- Kinetic Profiling : Monitor H₂ uptake via manometry and correlate with steric parameters (e.g., Tolman cone angles).

- Computational Validation : Compare experimental activation energies with DFT-derived transition state models .

Q. Data Presentation Guidelines

-

Tables :

Property Value/Technique Reference Molecular Formula C₁₀H₁₈ NIST MS Reference 155537 InChI Key VJKHMZIJJRHRTE-UHFFFAOYSA-M -

Figures : Include annotated NMR spectra (highlighting tert-butyl peaks) and DFT-optimized molecular structures.

Q. Key Considerations

Propriétés

Numéro CAS |

66478-63-5 |

|---|---|

Formule moléculaire |

C10H18O2 |

Poids moléculaire |

170.25 g/mol |

Nom IUPAC |

2-methyl-2-[2-[(2-methylpropan-2-yl)oxy]ethynoxy]propane |

InChI |

InChI=1S/C10H18O2/c1-9(2,3)11-7-8-12-10(4,5)6/h1-6H3 |

Clé InChI |

PPVDJWLEHWYMCQ-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC#COC(C)(C)C |

SMILES canonique |

CC(C)(C)OC#COC(C)(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.